
2-Chloro-7-nitroquinoline
Overview
Description
2-Chloro-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chloro and nitro groups in the quinoline ring system makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitroquinoline typically involves the nitration of 2-chloroquinoline. One common method is the reaction of 2-chloroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the C-2 Position
The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the quinoline ring. Key reactions include:
Reagents and Conditions
-
Amines : Primary/secondary amines (e.g., aniline, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yield 2-amino-7-nitroquinoline derivatives .
-
Thiols : Sodium hydrosulfide (NaSH) in ethanol under reflux replaces chlorine with a thiol group.
-
Alkoxides : Methanol/sodium methoxide generates 2-methoxy-7-nitroquinoline.
Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the nitro group at position 7 activates the ring toward attack by stabilizing the transition state through resonance .
Example :
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Piperidine | DMF, 100°C, 6 hrs | 2-Piperidino-7-nitroquinoline | 78% | |
Sodium methoxide | MeOH, reflux, 4 hrs | 2-Methoxy-7-nitroquinoline | 85% |
Reduction of the Nitro Group
The nitro group at position 7 can be selectively reduced to an amine under controlled conditions:
Methods
-
Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni in ethanol at 40–50 psi yields 7-amino-2-chloroquinoline .
-
Chemical Reduction : SnCl₂/HCl or Fe/HCl in aqueous ethanol reduces the nitro group to an amine without affecting the chlorine substituent.
Applications : The resulting 7-amino derivative serves as a precursor for synthesizing fused heterocycles or Schiff bases .
Example :
Reducing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C | EtOH, 40 psi, 2 hrs | 7-Amino-2-chloroquinoline | 95% | |
SnCl₂/HCl | EtOH/H₂O, reflux, 3 hrs | 7-Amino-2-chloroquinoline | 88% |
Electrophilic Substitution Reactions
The nitro group deactivates the quinoline ring, directing electrophiles to the less electron-deficient positions (e.g., C-5 or C-8) :
Reactions
-
Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at position 5 .
-
Sulfonation : Oleum (H₂SO₄·SO₃) at 150°C yields 7-nitroquinoline-2-sulfonic acid.
Limitations : Harsh conditions may lead to decomposition due to the thermal instability of the nitro group .
Cycloaddition and Heterocycle Formation
The electron-deficient quinoline core participates in cycloaddition reactions:
Diels-Alder Reactions :
-
Reacts with electron-rich dienes (e.g., furan) in the presence of Lewis acids (BF₃·Et₂O) to form tetracyclic adducts .
Example :
Dienophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
1,3-Butadiene | BF₃·Et₂O, CH₂Cl₂, rt | 2-Chloro-7-nitro-5,6,7,8-tetrahydroquinoline | 65% |
Cross-Coupling Reactions
The chlorine substituent enables transition-metal-catalyzed coupling reactions:
Suzuki-Miyaura Coupling :
-
Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O to form 2-aryl-7-nitroquinolines .
Example :
Boronic Acid | Catalyst | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | 2-Phenyl-7-nitroquinoline | 72% |
Stability and Side Reactions
Scientific Research Applications
Synthesis of 2-Chloro-7-Nitroquinoline
The synthesis of this compound typically involves the nitration of quinoline derivatives. A notable method includes the use of phosphoryl chloride under reflux conditions to yield the desired compound efficiently. For instance, a study reported a high yield (96%) of this compound through a five-step synthetic pathway that included the regioselective preparation of intermediates such as 7-nitroquinoxalin-2-ol .
Antimicrobial Properties
Research indicates that compounds containing the quinoline ring system, including this compound, exhibit significant antimicrobial activities. These compounds have been evaluated for their effectiveness against various pathogens, demonstrating potential as antibacterial and antifungal agents . For example, quinoline derivatives have shown efficacy against Mycobacterium tuberculosis and other bacteria due to their ability to inhibit DNA gyrase B and topoisomerases .
Antitumor Activity
Studies have also explored the antitumor properties of this compound and its analogs. A series of derivatives were synthesized and tested for their ability to act as NAD(P)H:quinone oxidoreductase (NQO1)-directed antitumor agents. The results indicated that certain analogs exhibited higher reduction rates by NQO1, suggesting a mechanism for inducing cytotoxicity in cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been documented to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Case Study: Anticancer Research
A study published in Molecular Cancer Therapeutics evaluated several quinoline derivatives, including this compound, for their anticancer properties. The findings demonstrated that specific modifications to the quinoline structure enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents at different positions on the quinoline ring in modulating biological activity .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that this compound significantly inhibited bacterial growth, with minimum inhibitory concentrations comparable to established antibiotics. This study underscores the potential of this compound as a lead compound in developing new antimicrobial agents .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the nitro group, making it less reactive in certain biological applications.
7-Nitroquinoline: Lacks the chloro group, affecting its reactivity and binding properties.
2,7-Dichloroquinoline: Contains two chloro groups, which can alter its chemical and biological properties
Uniqueness
2-Chloro-7-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in the synthesis of various compounds and a valuable tool in scientific research .
Biological Activity
2-Chloro-7-nitroquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. The compound's structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 227.62 g/mol
These functional groups contribute to its unique interaction with various biological targets, making it a valuable compound in research.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit cathepsin B, an enzyme involved in protein degradation and implicated in cancer progression. This inhibition can lead to altered cellular metabolism and apoptosis in cancer cells.
Biochemical Pathways
The nitro group in this compound participates in redox reactions, generating reactive oxygen species (ROS). These ROS are known to induce oxidative stress, which can disrupt cellular functions and promote apoptosis. The compound has been observed to modulate signaling pathways related to oxidative stress response, thereby affecting gene expression and cellular metabolism.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Its stability and efficacy can be influenced by environmental factors such as pH and the presence of other ions.
Biological Activity Summary
Anticancer Research
In a study focused on the anticancer effects of quinoline derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (cervical cancer). The compound's IC values were reported at approximately 20 nM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Applications
Research has also highlighted the antimicrobial properties of this compound. It was found effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and function.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
2-Chloroquinoline | Lacks nitro group | Less reactive; limited biological activity |
7-Nitroquinoline | Lacks chloro group | Reduced binding properties |
2,7-Dichloroquinoline | Contains two chloro groups | Altered chemical properties |
The dual presence of chloro and nitro groups in this compound enhances its reactivity and biological interactions compared to these analogs.
Q & A
Q. (Basic) What spectroscopic methods are essential for confirming the identity of 2-Chloro-7-nitroquinoline after synthesis?
To confirm structural identity, use nuclear magnetic resonance (NMR) for proton and carbon environments, infrared (IR) spectroscopy for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with literature values or databases like NIST Chemistry WebBook. For new compounds, include purity analyses (e.g., HPLC) and elemental analysis .
Q. (Advanced) How can researchers systematically address discrepancies between computational predictions and experimental results in reactivity studies of this compound?
Validate computational models (e.g., DFT) by calibrating parameters (solvent effects, basis sets) against experimental data. Replicate experiments under controlled conditions to isolate variables. Use sensitivity analysis to identify influential factors and refine hypotheses iteratively .
Properties
IUPAC Name |
2-chloro-7-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-4-2-6-1-3-7(12(13)14)5-8(6)11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQDNSMFBXURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556432 | |
Record name | 2-Chloro-7-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-03-2 | |
Record name | 2-Chloro-7-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.